D-Lyxose-5-13C
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Overview
Description
D-Lyxose-5-13C: is a labeled form of D-Lyxose, a rare sugar that is part of the pentose family. The “5-13C” label indicates that the carbon at the fifth position in the sugar molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. This compound is of interest in various fields, including biochemistry, molecular biology, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-5-13C typically involves the incorporation of the carbon-13 isotope into the D-Lyxose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-Lyxose through a series of chemical reactions. For example, D-Xylulose-5-13C can be isomerized to this compound using D-Lyxose isomerase .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high specificity and yield. Enzymatic methods are preferred due to their moderate reaction conditions and sustainability. The use of D-Lyxose isomerase, which catalyzes the isomerization of D-Xylulose to D-Lyxose, is a key step in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: D-Lyxose-5-13C undergoes various chemical reactions, including:
Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.
Reduction: Reduction of D-Lyxose can yield D-Lyxitol.
Isomerization: D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst can be used for reduction.
Isomerization: Enzymatic isomerization using D-Lyxose isomerase under mild conditions.
Major Products:
Oxidation: D-Lyxonic acid.
Reduction: D-Lyxitol.
Isomerization: D-Xylulose.
Scientific Research Applications
Chemistry: D-Lyxose-5-13C is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic studies .
Biology: In molecular biology, this compound is used to investigate the metabolic pathways of pentose sugars. It helps in understanding the role of rare sugars in cellular processes .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking in metabolic studies, aiding in the development of treatments for metabolic disorders .
Industry: In the food and pharmaceutical industries, this compound is used as a precursor for the synthesis of rare sugars and other bioactive compounds .
Mechanism of Action
The mechanism of action of D-Lyxose-5-13C involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The carbon-13 label allows researchers to trace its metabolic fate using NMR spectroscopy. D-Lyxose isomerase plays a crucial role in converting D-Lyxose to D-Xylulose, which can then enter the pentose phosphate pathway .
Comparison with Similar Compounds
D-Xylose: Another aldop
Properties
CAS No. |
139657-61-7 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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